2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine core but differs in the substitution pattern.
Piperidine derivatives: Similar in having the piperidine ring but vary in other substituents.
Uniqueness
The unique combination of the trifluoromethyl group and the piperidine moiety in 2-({1-[(Pyridin-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20F3N3O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)16-5-3-6-17(23-16)25-13-14-7-10-24(11-8-14)12-15-4-1-2-9-22-15/h1-6,9,14H,7-8,10-13H2 |
InChI Key |
RCCBIPFIYGTNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CC3=CC=CC=N3 |
Origin of Product |
United States |
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